2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride
Overview
Description
ZD 7114 hydrochloride is a potent and selective agonist of β3-adrenergic receptors. This compound is known for its thermogenic properties, making it a valuable agent in the study of obesity and diabetes . The molecular formula of ZD 7114 hydrochloride is C22H31ClN2O6, and it has a molecular weight of 454.94 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD 7114 hydrochloride involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not widely published. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of ZD 7114 hydrochloride would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
ZD 7114 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
ZD 7114 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β3-adrenergic receptor interactions and thermogenic properties.
Biology: Investigated for its effects on adipose tissue and metabolic pathways.
Medicine: Explored as a potential therapeutic agent for obesity and diabetes due to its ability to stimulate thermogenesis and increase energy expenditure.
Industry: Utilized in the development of new drugs targeting metabolic disorders.
Mechanism of Action
ZD 7114 hydrochloride exerts its effects by selectively binding to β3-adrenergic receptors. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels activate protein kinase A (PKA), which in turn stimulates lipolysis and thermogenesis in adipose tissue . This mechanism makes ZD 7114 hydrochloride a valuable tool in the study of metabolic processes and energy expenditure .
Comparison with Similar Compounds
Similar Compounds
CL 316,243: Another selective β3-adrenergic receptor agonist with similar thermogenic properties.
BRL 37344: A β3-adrenergic receptor agonist used in the study of metabolic disorders.
SR 58611A: A selective β3-adrenergic receptor agonist with applications in obesity research.
Uniqueness
ZD 7114 hydrochloride is unique due to its high selectivity and potency for β3-adrenergic receptors. This selectivity reduces off-target effects and enhances its efficacy in stimulating thermogenesis and lipolysis. Additionally, its well-documented mechanism of action and extensive research applications make it a valuable compound in both academic and industrial settings .
Properties
IUPAC Name |
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6.ClH/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19;/h2-10,18,23,25H,11-17H2,1H3,(H,24,26);1H/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAMZVQSGDBGGF-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432437 | |
Record name | ZD 7114 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129689-28-7 | |
Record name | ZD-7114 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZD 7114 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZD 7114 hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZD-7114 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63T1D9750 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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